molecular formula C21H21NO3S B2430222 Methyl 3-(4-(tert-butyl)benzamido)benzo[b]thiophene-2-carboxylate CAS No. 441290-49-9

Methyl 3-(4-(tert-butyl)benzamido)benzo[b]thiophene-2-carboxylate

Cat. No. B2430222
CAS RN: 441290-49-9
M. Wt: 367.46
InChI Key: DMZOAZKRDJZLGX-UHFFFAOYSA-N
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Description

“Methyl 3-(4-(tert-butyl)benzamido)benzo[b]thiophene-2-carboxylate” is a chemical compound that belongs to the class of thiophene derivatives . Thiophene is a five-membered heterocyclic compound that contains a sulfur atom at the 1 position . Thiophene derivatives are essential heterocyclic compounds that show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors , organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .


Synthesis Analysis

The synthesis of thiophene derivatives like “this compound” has been a topic of interest for many researchers . A Pd-catalytic method has been developed for the preparation of 3-hydroxythieno[3,4-b]thiophene-2-carboxylate, which can be widely utilized as the chemical building block for modular assembly of structurally diverse 3-substituted thieno[3,4-b]thiophene derivatives via hydroxy-based transformation .

Scientific Research Applications

Genotoxicity Evaluation

Studies on related compounds, such as Methyl-tert-butyl ether and benzene derivatives, have assessed genotoxic effects, revealing that these chemicals can induce DNA damage in human lymphocytes, including single-strand breaks (SSBs), double-strand breaks (DSBs), and oxidative base modifications. This suggests potential applications in evaluating the genotoxicity of similar compounds in environmental and health science research (Chen et al., 2008).

Catalysis and Synthesis

Research has shown that ligands derived from tert-butylmethylphosphino groups, similar in structure to the tert-butyl component of the compound , can be used in rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes. This highlights their utility in synthesizing chiral pharmaceutical ingredients, demonstrating the relevance of such molecular structures in catalytic processes and synthetic organic chemistry (Imamoto et al., 2012).

Material Science

In the field of material science, thiophene-based molecules have been utilized in the development of solar cells and organic semiconductors. Studies on ternary blend sets involving thiophene derivatives have achieved significant efficiency improvements in organic solar cells (OSCs), underlining the potential of such compounds in renewable energy technologies (Kumari et al., 2018).

Polymer Chemistry

Polyamides containing ether linkages and ortho-phenylene units derived from compounds similar to the tert-butyl and thiophene elements of Methyl 3-(4-(tert-butyl)benzamido)benzo[b]thiophene-2-carboxylate have been synthesized, demonstrating applications in creating materials with high thermal stability and solubility in various solvents. This research contributes to advancements in polymer chemistry, particularly in developing new materials with desirable mechanical and thermal properties (Hsiao et al., 2000).

properties

IUPAC Name

methyl 3-[(4-tert-butylbenzoyl)amino]-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO3S/c1-21(2,3)14-11-9-13(10-12-14)19(23)22-17-15-7-5-6-8-16(15)26-18(17)20(24)25-4/h5-12H,1-4H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMZOAZKRDJZLGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=C(SC3=CC=CC=C32)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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